molecular formula C10H7BrClN B11757138 2-Bromo-4-chloro-3-methylquinoline

2-Bromo-4-chloro-3-methylquinoline

Cat. No.: B11757138
M. Wt: 256.52 g/mol
InChI Key: NZNLLCRUOLESLT-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3-methylquinoline typically involves the bromination and chlorination of 3-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the quinoline ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of various substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Dihydroquinoline derivatives.

Scientific Research Applications

2-Bromo-4-chloro-3-methylquinoline has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-methylquinoline is primarily based on its ability to interact with biological targets through its quinoline core. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

  • 3-Bromo-4-chloro-2-methylquinoline
  • 7-Bromo-2-chloro-4-methylquinoline
  • 4-Bromo-6-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-2-methylquinoline
  • 8-Bromo-4-chloro-2-methylquinoline

Comparison: Compared to its analogs, 2-Bromo-4-chloro-3-methylquinoline exhibits unique reactivity due to the specific positioning of the bromine, chlorine, and methyl groups on the quinoline ring. This unique arrangement influences its chemical behavior and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

2-bromo-4-chloro-3-methylquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3

InChI Key

NZNLLCRUOLESLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1Br)Cl

Origin of Product

United States

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